molecular formula C7H9N3O B11787694 1-(2-Methoxyethyl)-1H-pyrazole-3-carbonitrile

1-(2-Methoxyethyl)-1H-pyrazole-3-carbonitrile

Cat. No.: B11787694
M. Wt: 151.17 g/mol
InChI Key: BSZDEBGSVWCCNW-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-1H-pyrazole-3-carbonitrile is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound features a methoxyethyl group attached to the nitrogen at position 1 and a carbonitrile group at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyethyl)-1H-pyrazole-3-carbonitrile typically involves the reaction of 1H-pyrazole-3-carbonitrile with 2-methoxyethyl halides under basic conditions. A common method includes the use of sodium hydride (NaH) or potassium carbonate (K2CO3) as a base in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity this compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyethyl)-1H-pyrazole-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The methoxyethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The carbonitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Alkyl halides or sulfonates in the presence of a strong base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

1-(2-Methoxyethyl)-1H-pyrazole-3-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-1H-pyrazole-3-carbonitrile depends on its interaction with molecular targets. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The methoxyethyl and carbonitrile groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxyethyl)-1H-indol-3-yl-3-methylurea: Contains an indole group and is used in cancer research.

    2-Methoxyethanol: A glycol ether with solvent properties.

    1-(2-Phenoxyethyl)-3,3-dialkyl-3,4-dihydroisoquinolines: Similar structure with different functional groups.

Uniqueness

1-(2-Methoxyethyl)-1H-pyrazole-3-carbonitrile is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound in research and industry.

Properties

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

1-(2-methoxyethyl)pyrazole-3-carbonitrile

InChI

InChI=1S/C7H9N3O/c1-11-5-4-10-3-2-7(6-8)9-10/h2-3H,4-5H2,1H3

InChI Key

BSZDEBGSVWCCNW-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC(=N1)C#N

Origin of Product

United States

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